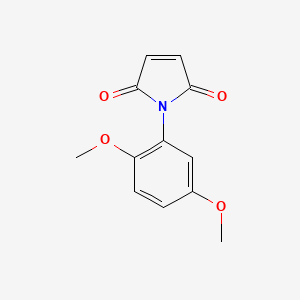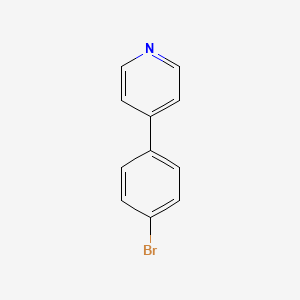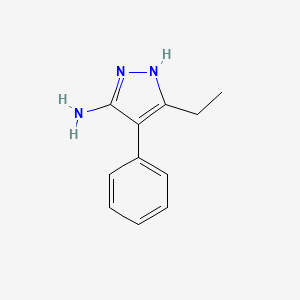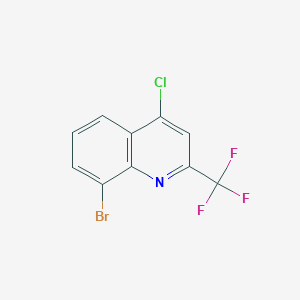
8-Brom-4-chlor-2-(trifluormethyl)chinolin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-4-chloro-2-(trifluoromethyl)quinoline is a quinoline derivative characterized by the presence of bromine, chlorine, and trifluoromethyl groups on its aromatic ring
Wissenschaftliche Forschungsanwendungen
8-Bromo-4-chloro-2-(trifluoromethyl)quinoline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and viral infections.
Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in the study of enzyme inhibitors and other biologically active molecules.
Wirkmechanismus
Target of Action
Quinoline derivatives are known to interact with various enzymes and receptors, exhibiting antibacterial, antineoplastic, and antiviral activities .
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, including nucleophilic displacement of halogen atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds .
Biochemical Pathways
Quinoline derivatives are known to influence a variety of biochemical pathways, depending on their specific targets and mode of action .
Result of Action
Quinoline derivatives are known to exhibit a range of biological activities, including antibacterial, antineoplastic, and antiviral effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of quinoline derivatives .
Biochemische Analyse
Biochemical Properties
8-Bromo-4-chloro-2-(trifluoromethyl)quinoline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes, which can alter the biochemical pathways within cells. For instance, it has been observed to interact with cytochrome P450 enzymes, affecting their activity and leading to changes in the metabolism of other compounds .
Cellular Effects
The effects of 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways . Additionally, it affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest in certain cell types .
Molecular Mechanism
At the molecular level, 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating their functions. For example, it can inhibit the activity of certain kinases, leading to altered phosphorylation states of target proteins . This compound also affects gene expression by interacting with transcription factors and modifying their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under ambient conditions but can degrade under extreme pH or temperature conditions . Long-term exposure to this compound can lead to sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as inhibiting tumor growth in cancer models . At high doses, it can cause toxic effects, including liver and kidney damage . The threshold for these effects depends on the specific animal model and the duration of exposure .
Metabolic Pathways
8-Bromo-4-chloro-2-(trifluoromethyl)quinoline is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . This interaction can lead to changes in metabolic flux and the levels of metabolites within cells . Additionally, the compound can affect the activity of other enzymes involved in detoxification processes .
Transport and Distribution
The transport and distribution of 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline within cells and tissues are mediated by specific transporters and binding proteins. It can accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects . The compound’s localization within cells can also influence its activity and function .
Subcellular Localization
8-Bromo-4-chloro-2-(trifluoromethyl)quinoline exhibits specific subcellular localization, which affects its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it disrupts mitochondrial function and induces apoptosis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline typically involves multi-step reactions starting from 2-trifluoromethyl aniline. The general synthetic route includes:
Cyclization: The substituted aniline undergoes cyclization to form 4-hydroxyquinoline.
Halogenation: The 4-hydroxyquinoline is then subjected to halogenation to introduce the bromine and chlorine atoms at the desired positions.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of halogens, it can participate in nucleophilic aromatic substitution reactions.
Cross-Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Suzuki–Miyaura Coupling: This reaction often uses palladium catalysts and boronic acids under mild conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted quinolines can be formed.
Coupling Products: The products of Suzuki–Miyaura coupling are typically biaryl compounds.
Vergleich Mit ähnlichen Verbindungen
4-Chloro-2,8-bis(trifluoromethyl)quinoline: Another quinoline derivative with similar substituents but different substitution patterns.
Fluoroquinolones: A class of compounds known for their broad-spectrum antibacterial activity.
Uniqueness: 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline is unique due to the combination of bromine, chlorine, and trifluoromethyl groups, which confer distinct electronic and steric properties, making it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Eigenschaften
IUPAC Name |
8-bromo-4-chloro-2-(trifluoromethyl)quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrClF3N/c11-6-3-1-2-5-7(12)4-8(10(13,14)15)16-9(5)6/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKGSBQKOZKBRKL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=C(C=C2Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrClF3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00347942 |
Source


|
| Record name | 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00347942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.50 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
655235-61-3 |
Source


|
| Record name | 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00347942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
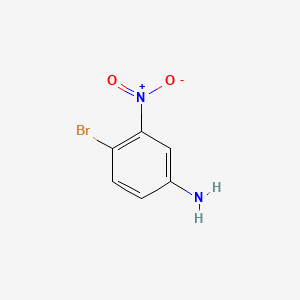
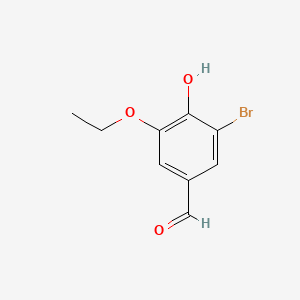
![3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1268474.png)
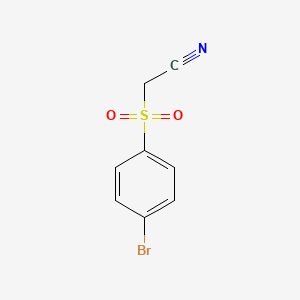
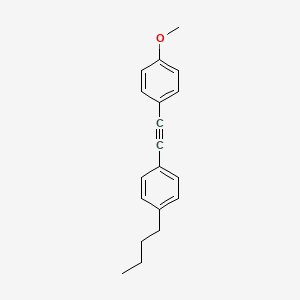

![6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1268479.png)
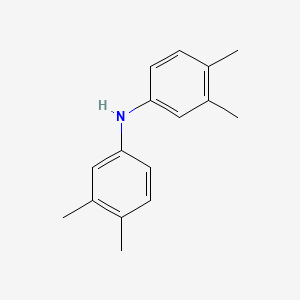
![4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B1268488.png)
